molecular formula C20H22N2O4 B557213 H-Orn(Fmoc)-OH CAS No. 147071-84-9

H-Orn(Fmoc)-OH

Cat. No. B557213
M. Wt: 354.4 g/mol
InChI Key: UZQSWMYLYLRAMJ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Orn(Fmoc)-OH” is a molecule with the molecular formula C20H22N2O4 . It is also known by various synonyms such as L-Orn(Fmoc)-OH, ORNITHINE(FMOC)-OH, Nδ-Fmoc-L-ornithine, and others .


Synthesis Analysis

The synthesis of “H-Orn(Fmoc)-OH” involves solid-phase peptide synthesis (SPPS), which is a widely used method for producing peptides . The Fmoc (fluorenylmethyloxycarbonyl) strategy is commonly used in SPPS . The synthesis involves the use of resin, the ninhydrin test, various protecting groups, coupling reagents for peptide bond formation, and the cleavage process .


Molecular Structure Analysis

The molecular structure of “H-Orn(Fmoc)-OH” includes a fluorenyl group, which has a strong absorbance in the ultraviolet region . This property is useful for spectrophotometrically monitoring coupling and deprotection reactions .


Chemical Reactions Analysis

The Fmoc group in “H-Orn(Fmoc)-OH” is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

“H-Orn(Fmoc)-OH” has an average mass of 354.400 Da and a mono-isotopic mass of 354.157959 Da . It has been shown to form various structures that have unique properties, making it an excellent bio-organic scaffold for diverse applications .

Scientific Research Applications

  • Inducing β-Sheet Folding in Peptides : H-Orn(Fmoc)-OH, when incorporated into peptides, can induce the formation of β-sheet-like structures. These structures are crucial in the study of protein folding and misfolding in various diseases. The ability to induce β-sheet structures makes H-Orn(Fmoc)-OH valuable in designing peptides with specific secondary structures for research purposes (Nowick et al., 2002).

  • Solid-Phase Synthesis of Peptides : H-Orn(Fmoc)-OH is used in the solid-phase synthesis of peptides. This method is essential in creating various peptides for biochemical and pharmaceutical research. The use of H-Orn(Fmoc)-OH in this context highlights its versatility and importance in synthesizing bioactive peptides (Larsen et al., 1993).

  • Formation of Hydrogels and Silver Nanoclusters : H-Orn(Fmoc)-OH has been used in the formation of hydrogels and the stabilization of silver nanoclusters within these hydrogels. This application is significant in the fields of materials science and nanotechnology, where such hydrogels can be used for various biomedical applications (Roy & Banerjee, 2011).

  • Formation of Antibacterial and Anti-inflammatory Materials : The utilization of H-Orn(Fmoc)-OH in the formation of nanoassemblies has shown potential in creating antibacterial and anti-inflammatory materials. This application is significant in the development of new biomedical materials (Schnaider et al., 2019).

  • Development of Bioactive Peptides : H-Orn(Fmoc)-OH is used in the synthesis of bioactive peptides, highlighting its importance in creating peptides for therapeutic applications (Santagada et al., 2001).

Safety And Hazards

When handling “H-Orn(Fmoc)-OH”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

Future Directions

The use of Fmoc-protected peptides, such as “H-Orn(Fmoc)-OH”, in the formation of hydrogels has been gaining interest due to their ease of synthesis and potential applications as functional materials . These hydrogels could be used for various biomedical applications, including drug delivery and diagnostic tools for imaging .

properties

IUPAC Name

(2S)-2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQSWMYLYLRAMJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Orn(Fmoc)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Zhang, YG ZHENG, L An, YS XUE, J Mou… - Chinese Journal of …, 2011 - sioc-journal.cn
报道了用硫代硫酸钠脱去侧链保护氨基酸铜络合物中铜离子的新方法, 该方法适用于合成 Nδ-苄氧羰基鸟氨酸, N δ-叔丁氧羰基鸟氨酸, Nδ-芴甲氧羰基鸟氨酸, Nδ-乙酰基鸟氨酸, Nδ-邻苯二甲…
Number of citations: 0 sioc-journal.cn
C Thiele, F Fahrenholz - Biochemistry, 1993 - ACS Publications
Revised Manuscript Received December 17, 1992 abstract: A new photoreactive tritiated cholecystokinin (CCK) analogue was synthesized which contains the p-benzoylbenzoyl moiety …
Number of citations: 44 pubs.acs.org
S Nowshuddin, AR Reddy - Tetrahedron letters, 2006 - Elsevier
Sodium sulfide very efficiently removes copper from protected amino acid–copper complexes. The copper in the amino acid complex was reduced to insoluble cuprous sulfide and the …
Number of citations: 35 www.sciencedirect.com
G Sailaja, S Nowshuddin, MNA Rao - Tetrahedron letters, 2004 - Elsevier
Sodium borohydride very efficiently removed copper from amino acid–copper complexes. The copper in the amino acid–copper complex was reduced to insoluble copper(I) oxide and …
Number of citations: 20 www.sciencedirect.com
Y Liu, G Jia, X Ling, N Lan, Y Zheng, S Li… - Canadian Journal of …, 2012 - cdnsciencepub.com
A facile approach to the synthesis of some side-chain-protected amino acids via oxalic acid dihydrate as the copper sequestering reagent is presented. The copper in the amino acid …
Number of citations: 3 cdnsciencepub.com
GG Jia, X Ling, YG Zheng, L Zhang, S Li… - Advanced Materials …, 2012 - Trans Tech Publ
A facile synthesis of side-chain protected amino acid via ferrous sulfide as the copper sequestering reagent is presented. The copper in the amino acid complex was reacted to form …
Number of citations: 3 www.scientific.net
张玲, 郑友广, 安琳, 薛运生, 牟杰, 刘玲, 刘毅 - 有机化学, 2011 - sioc-journal.cn
报道了用硫代硫酸钠脱去侧链保护氨基酸铜络合物中铜离子的新方法, 该方法适用于合成Nδ-苄氧羰基鸟氨酸, N δ-叔丁氧羰基鸟氨酸, Nδ-芴甲氧羰基鸟氨酸, Nδ-乙酰基鸟氨酸, Nδ-邻苯二甲…
Number of citations: 4 sioc-journal.cn

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